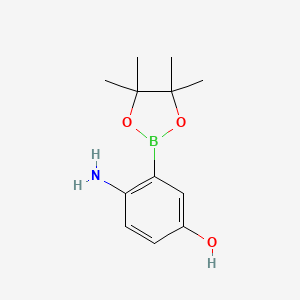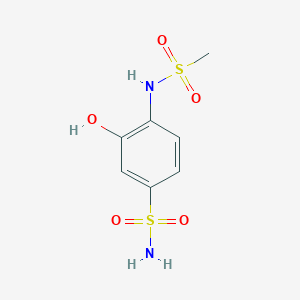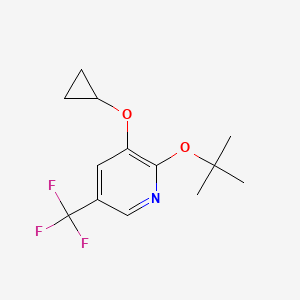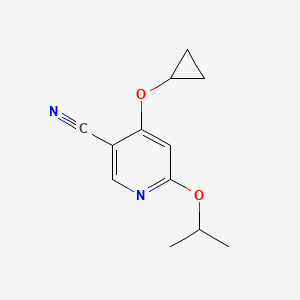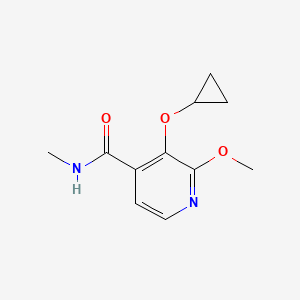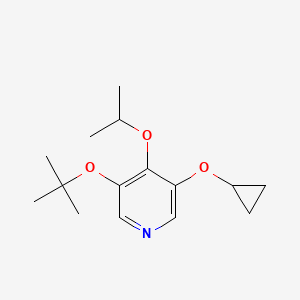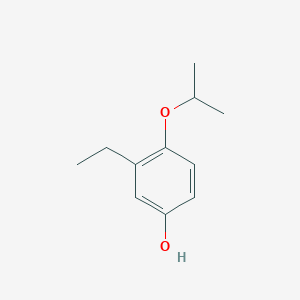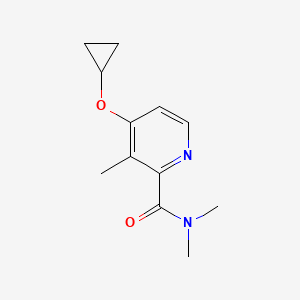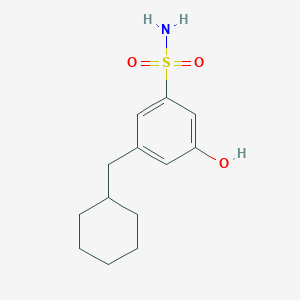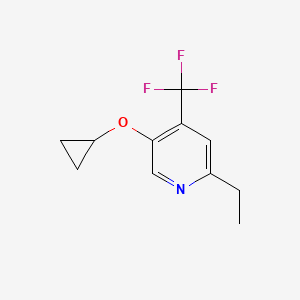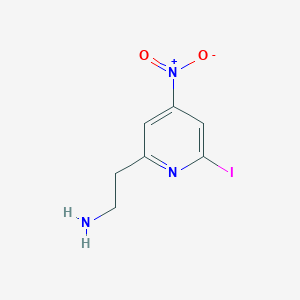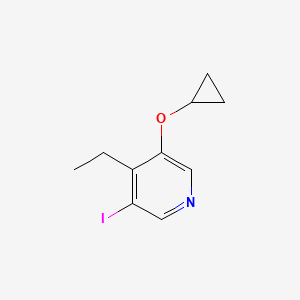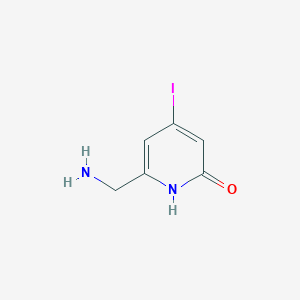
6-(Aminomethyl)-4-iodopyridin-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Aminomethyl)-4-iodopyridin-2-OL is a heterocyclic organic compound that features a pyridine ring substituted with an aminomethyl group at the 6-position, an iodine atom at the 4-position, and a hydroxyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-4-iodopyridin-2-OL can be achieved through several synthetic routes. One common method involves the iodination of 2-hydroxypyridine followed by the introduction of the aminomethyl group. The iodination can be carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions. The aminomethylation can be performed using formaldehyde and a primary amine in the presence of an acid catalyst, following the Mannich reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include the iodination of 2-hydroxypyridine and subsequent aminomethylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
6-(Aminomethyl)-4-iodopyridin-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: 6-(Aminomethyl)-4-pyridin-2-one.
Reduction: 6-(Aminomethyl)-4-hydroxypyridin-2-OL.
Substitution: 6-(Aminomethyl)-4-azidopyridin-2-OL.
Aplicaciones Científicas De Investigación
6-(Aminomethyl)-4-iodopyridin-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 6-(Aminomethyl)-4-iodopyridin-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active site residues, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the compound-protein complex .
Comparación Con Compuestos Similares
Similar Compounds
6-(Aminomethyl)-4-bromopyridin-2-OL: Similar structure but with a bromine atom instead of iodine.
6-(Aminomethyl)-4-chloropyridin-2-OL: Similar structure but with a chlorine atom instead of iodine.
6-(Aminomethyl)-4-fluoropyridin-2-OL: Similar structure but with a fluorine atom instead of iodine
Uniqueness
6-(Aminomethyl)-4-iodopyridin-2-OL is unique due to the presence of the iodine atom, which can engage in halogen bonding, a type of non-covalent interaction that is less common with other halogens. This property can enhance the compound’s binding affinity and specificity for certain molecular targets, making it a valuable tool in drug discovery and development .
Propiedades
Fórmula molecular |
C6H7IN2O |
|---|---|
Peso molecular |
250.04 g/mol |
Nombre IUPAC |
6-(aminomethyl)-4-iodo-1H-pyridin-2-one |
InChI |
InChI=1S/C6H7IN2O/c7-4-1-5(3-8)9-6(10)2-4/h1-2H,3,8H2,(H,9,10) |
Clave InChI |
MKOJZILAOPXMMG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(NC1=O)CN)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


